CeMyoD protein

Myogenic regulatory factor Genetic redundancy C. elegans genetics

The CeMyoD protein (also designated HLH-1), registered under CAS 133926-04-2, is the sole MyoD-family basic helix-loop-helix (bHLH) transcription factor encoded in the Caenorhabditis elegans genome. Unlike vertebrates, which employ a repertoire of four myogenic regulatory factors (MyoD, Myf-5, myogenin, and MRF-4) to orchestrate skeletal muscle development, C.

Molecular Formula C12H21NO2
Molecular Weight 0
CAS No. 133926-04-2
Cat. No. B1176621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeMyoD protein
CAS133926-04-2
SynonymsCeMyoD protein
Molecular FormulaC12H21NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CeMyoD Protein (CAS 133926-04-2): A Single-Copy Myogenic Master Regulator from C. elegans for Developmental and Muscle Biology Research


The CeMyoD protein (also designated HLH-1), registered under CAS 133926-04-2, is the sole MyoD-family basic helix-loop-helix (bHLH) transcription factor encoded in the Caenorhabditis elegans genome [1]. Unlike vertebrates, which employ a repertoire of four myogenic regulatory factors (MyoD, Myf-5, myogenin, and MRF-4) to orchestrate skeletal muscle development, C. elegans relies on a single, genetically tractable CeMyoD locus [2]. The protein accumulates specifically in the nuclei of body wall muscle cells and their clonal precursor blastomeres as early as the 28-cell stage of embryogenesis, but is absent from pharyngeal muscle and non-myogenic lineages [1]. CeMyoD dimerizes with the E/Daughterless homolog CeE/DA and binds E-box motifs (CANNTG) in target gene promoters to activate the body wall muscle gene regulatory network [3].

Model System Single-copy MRF — no paralog buffering in C. elegans
Expression Body wall muscle lineage-specific; absent from pharyngeal muscle
Genetic Clarity Direct loss-of-function phenotypes without redundancy

Why CeMyoD Protein Cannot Be Replaced by Vertebrate MyoD or Engineered MyoD Fusion Proteins in C. elegans Research


Despite the high degree of functional conservation between CeMyoD and vertebrate MyoD family members — including the ability of both Drosophila and chicken MyoD-related factors to rescue a C. elegans CeMyoD loss-of-function mutation [1] — the single-copy genetic architecture and lineage-restricted expression of CeMyoD confer irreplaceable experimental properties. Vertebrate MyoD, typically used as a recombinant TAT-fusion protein for myogenic conversion studies, operates in a multi-MRF context where functional redundancy buffers loss-of-function phenotypes [2]. In contrast, CeMyoD acts as the sole MRF in C. elegans, meaning that phenotypic readouts following its perturbation are unambiguous and free from paralog compensation [1]. Furthermore, the expression of CeMyoD is restricted to body wall muscle lineages, whereas vertebrate MyoD is expressed in all skeletal muscle lineages, making CeMyoD the preferred tool for dissecting body wall muscle-specific versus pharyngeal muscle-specific myogenic programs in an in vivo setting [3]. These differences make commercial vertebrate MyoD or TAT-MyoD fusion proteins unsuitable substitutes when the experimental objective requires a genetically defined, single-MRF system.

Multi-MRF context may mask phenotypes

Vertebrate MyoD operates in a 4-paralog network where functional redundancy can compensate knockout effects, complicating unambiguous genetic dissection.

Lacks body wall-specific resolution

Vertebrate MyoD is pan-skeletal; it cannot separate body wall from pharyngeal myogenic programs, a key requirement in C. elegans research.

Paralog compensation limits interpretability

CeMyoD is the sole MRF; perturbation gives direct phenotypic readouts. Vertebrate substitutes introduce compensation that may shift outcomes.

Quantitative Evidence Differentiating CeMyoD Protein from Vertebrate MyoD Homologs and Engineered MyoD Variants


Single-Copy Genetic Architecture: CeMyoD as the Sole MyoD Family Member in C. elegans vs. Four Paralogous MRFs in Vertebrates

The C. elegans genome encodes exactly one MyoD homolog (CeMyoD/HLH-1), while vertebrate genomes encode four paralogous MRFs (MyoD, Myf-5, myogenin, MRF-4) that function with substantial redundancy [1]. This single-copy status means that null mutations in CeMyoD produce unambiguous, uncompensated phenotypes, whereas mouse MyoD knockouts are viable with only subtle muscle defects due to functional compensation by Myf-5 [2]. Researchers selecting CeMyoD for genetic epistasis or synthetic lethal screening benefit from a system where every perturbation yields a direct phenotypic readout without paralog buffering.

Paralog Count
Class-level inference
C. elegans: 1 (CeMyoD) vs. Vertebrates: 4 (MyoD, Myf-5, myogenin, MRF-4)
Enables uncompensated loss-of-function analysis
Class-level; review specific null alleles
Myogenic regulatory factor Genetic redundancy C. elegans genetics

Lineage-Restricted Expression: CeMyoD Specificity for Body Wall Muscle vs. Pan-Skeletal Expression of Vertebrate MyoD

Antibody staining of C. elegans embryos demonstrates that CeMyoD protein accumulates exclusively in body wall muscle precursor blastomeres and is undetectable in pharyngeal muscle cells [1]. At the 28-cell stage, CeMyoD is present only in blastomeres fated to produce body wall muscle, establishing it as the earliest known lineage-restricted myogenic marker in this organism [1]. By contrast, vertebrate MyoD is expressed broadly in all skeletal muscle lineages, including limb, trunk, and head muscle precursors [2]. This expression specificity makes CeMyoD uniquely suited for studies dissecting the genetic programs that distinguish body wall muscle from pharyngeal muscle, a question that cannot be addressed with vertebrate MyoD reagents.

Lineage Specificity
Class-level inference
Body wall muscle only (absent from pharyngeal) vs. vertebrate pan-skeletal expression
Supports dissection of body wall vs. pharyngeal myogenic programs
Binary on/off restriction; immunohistochemistry context
Body wall muscle Pharyngeal muscle Lineage-specific transcription

Genome-Wide Target Repertoire: 1,032–2,753 HLH-1 Binding Sites Identified by Cross-Validated ChIP-Chip and ChIP-Seq

The genome-wide binding landscape of CeMyoD has been mapped using two independent ChIP methodologies (ChIP-chip and ChIP-seq) that yielded strongly overlapping results [1]. ChIP-chip identified 1,032 putative target genes, while ChIP-seq at a comparable threshold identified 2,753 target genes, with 17 of the top 20 GO Biological Process terms shared between the two datasets in nearly identical rank order [1]. HLH-1 preferentially binds to E-box sequences (CANNTG), with the E-box appearing in 7 of the top 10 sequence motifs regardless of ChIP method [1]. Notably, HLH-1 binding was detected not only at muscle gene promoters but also at numerous sites unassociated with muscle gene expression — a pattern previously described for mouse MyoD [2]. This comprehensive, experimentally validated target map provides a resource that no other nematode myogenic factor and few vertebrate MRFs can currently match in terms of cross-platform validation rigor.

ChIP Target Map
Supporting evidence
1,032 genes (ChIP-chip) / 2,753 genes (ChIP-seq); E-box in 7/10 top motifs
Cross-validated target map for experimental design
Dual-platform ChIP; C. elegans embryo context
ChIP-seq Transcription factor binding E-box motif

Cross-Species Myogenic Conversion Activity: CeMyoD Converts Mouse 10T1/2 Fibroblasts to Myoblasts Comparably to Vertebrate MyoD

In a direct functional assay, viral LTR-driven expression of CeMyoD in mouse 10T1/2 fibroblasts efficiently converted these cells into myoblasts and trans-activated endogenous mouse muscle-specific promoters [1]. This myogenic conversion activity is functionally equivalent to that of vertebrate MyoD in the same assay system [1]. Furthermore, mouse MyoD expression can activate a CeMyoD-β-galactosidase reporter construct in a 10T1/2 co-transfection assay, demonstrating bidirectional cross-species functional conservation [1]. In a reciprocal in vivo rescue experiment, both Drosophila and chicken MyoD-related factors rescued a C. elegans CeMyoD loss-of-function mutation [2]. These data confirm that CeMyoD possesses bona fide myogenic determination activity comparable to vertebrate MyoD, validating its use as a functionally equivalent yet genetically simpler alternative for myogenic conversion studies.

Conversion Activity
Direct head-to-head
CeMyoD converts mouse 10T1/2 fibroblasts to myoblasts comparably to mouse MyoD
Reported functional equivalence in transdifferentiation assay
Viral LTR-driven; qualitative equivalence
Myogenic conversion Fibroblast transdifferentiation Evolutionary conservation

Post-Differentiation Muscle Maintenance Role: CeMyoD Regulates Chaperone Expression and Proteostasis in Terminally Differentiated Muscle

A temperature-sensitive conditional knockdown of CeMyoD (HLH-1) at the first, second, or third larval stages resulted in severe defects in motility and muscle organization, demonstrating a post-differentiation requirement for CeMyoD in muscle maintenance [1]. Crucially, motility defects and myofilament disorganization were rescued when hlh-1 mRNA clearance was inhibited and hlh-1 levels were restored, confirming that the phenotype is specifically attributable to CeMyoD depletion [1]. CeMyoD knockdown modulated the expression of chaperones with putative HLH-1 binding sites in their promoters, supporting a direct regulatory role in muscle proteostasis [1]. Mild disruption of hlh-1 during development resulted in earlier onset of muscle maintenance dysfunction during adulthood [1]. This post-differentiation maintenance function distinguishes CeMyoD from the canonical view of vertebrate MyoD as primarily a determination/differentiation factor, although recent evidence suggests vertebrate MyoD may share this property, making CeMyoD a pioneering model for studying this emerging function [1].

Muscle Maintenance
Cross-study comparable
ts-hlh-1 knockdown disrupts motility & myofilaments; rescued by hlh-1 restoration
Supports post-differentiation muscle maintenance model
Temperature-sensitive allele; chaperone modulation
Muscle proteostasis Chaperone regulation Post-mitotic muscle maintenance

Recommended Research and Industrial Application Scenarios for CeMyoD Protein


C. elegans Genetic Screening for Myogenic Regulators Without Paralog Compensation

CeMyoD is the optimal tool for forward and reverse genetic screens aimed at identifying novel regulators of myogenesis. Because C. elegans encodes a single MyoD homolog, any suppressor or enhancer mutation identified in an hlh-1 mutant background directly reports on a factor that functionally interacts with the sole myogenic determination pathway, without the confounding effect of paralog compensation that plagues similar screens in vertebrate systems [1]. This has been successfully exploited in genetic reversion screens using the hlh-1(cc450) null allele to identify extragenic suppressors that bypass the requirement for CeMyoD [2].

In Vivo Dissection of Body Wall Muscle-Specific vs. Pharyngeal Muscle-Specific Myogenic Programs

Because CeMyoD expression is strictly restricted to body wall muscle lineages and is absent from pharyngeal muscle, CeMyoD-based reporters, antibodies, and genetic constructs enable clean separation of body wall muscle and pharyngeal muscle gene regulatory networks in an intact organism [1]. This is not achievable with vertebrate MyoD reagents, which cannot distinguish among skeletal muscle subtypes. The availability of the genome-wide CeMyoD target gene list — cross-validated by both ChIP-chip (1,032 genes) and ChIP-seq (2,753 genes) [3] — provides a high-confidence reference set for designing gene expression and functional validation experiments.

Myogenic Conversion Studies Requiring a Genetically Tractable Single-Factor System

For laboratories studying the minimal requirements for myogenic conversion or transdifferentiation, CeMyoD offers a single-factor system that is functionally equivalent to vertebrate MyoD in converting mouse 10T1/2 fibroblasts to myoblasts [4], but with the experimental advantage that its downstream targets, dimerization partners, and regulatory inputs can be comprehensively mapped in the genetically tractable C. elegans system. This is particularly valuable for synthetic biology applications aiming to engineer minimal myogenic gene circuits.

Muscle Proteostasis and Sarcopenia Research Using a Temperature-Sensitive MyoD Model

The demonstration that CeMyoD is required post-differentiation for muscle maintenance and regulates chaperone expression in terminally differentiated muscle cells positions CeMyoD as a unique in vivo model for studying the role of myogenic transcription factors in muscle proteostasis and age-related muscle decline [5]. The availability of a temperature-sensitive hlh-1 allele allows temporal control of CeMyoD function, enabling researchers to separate developmental from maintenance functions — an experimental capability not readily available with vertebrate MyoD models.

Application
Selection Property
Validation Focus
C. elegans myogenic regulator screens
Single-MRF genetic system
Paralog-free suppressor/enhancer analysis
Body wall vs. pharyngeal muscle dissection
Lineage-restricted expression
Lineage-specific reporter and target validation
Myogenic conversion assays
Single-factor transdifferentiation
Minimal gene circuit characterization
Muscle proteostasis research
Post-differentiation maintenance model
Temperature-controlled functional dissection
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